Structural and Molecular Weight Differentiation vs. Anigorufone
3,4-Dihydroxy-2-O-methylanigorufone is structurally differentiated from the parent phenylphenalenone, anigorufone, by the addition of two hydroxyl groups and one methoxy group on the phenyl ring. This substitution results in a distinct molecular formula (C20H14O4 vs. C19H12O2) and a higher molecular weight (318.32 g/mol vs. 272.30 g/mol) [REFS-1, REFS-2].
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | Molecular Weight: 318.32 g/mol; Formula: C20H14O4 [1] |
| Comparator Or Baseline | Anigorufone: Molecular Weight: 272.30 g/mol; Formula: C19H12O2 [2] |
| Quantified Difference | Δ 46.02 g/mol; Δ C1H2O2 |
| Conditions | Calculated from molecular structures |
Why This Matters
This structural difference, particularly the dihydroxy substitution, is expected to significantly impact the compound's chemical reactivity, solubility, and interaction with biological targets, making it a non-interchangeable entity for research.
- [1] BioCrick. (n.d.). High Purity 3,4-Dihydroxy-2-O-methylanigorufone. Retrieved from https://www.biocrick.com/ View Source
- [2] HMDB. (n.d.). Human Metabolome Database: Showing metabocard for Anigorufone (HMDB0033935). Retrieved from https://hmdb.ca/metabolites/HMDB0033935 View Source
